4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one
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Overview
Description
4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one typically involves the condensation of 4-chloro-1H-indole-2,3-dione with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a nucleophilic addition-elimination mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazines or amines. Substitution reactions result in various substituted derivatives with different functional groups.
Scientific Research Applications
4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell walls or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a chloro group and a phenylmethylidene moiety within the indole framework sets it apart from other similar compounds, providing unique opportunities for research and application.
Properties
IUPAC Name |
(3Z)-3-benzylidene-4-chloro-1H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-12-7-4-8-13-14(12)11(15(18)17-13)9-10-5-2-1-3-6-10/h1-9H,(H,17,18)/b11-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCNOXXKBHPAGL-LUAWRHEFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C=CC=C3Cl)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=C(C=CC=C3Cl)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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